molecular formula C14H7BrCl2N2O B1332037 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 381178-19-4

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1332037
CAS No.: 381178-19-4
M. Wt: 370 g/mol
InChI Key: FCHAOUUZWMEJQJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2,4-dichlorophenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation or reduction reactions may lead to modified oxadiazole rings.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce apoptosis by activating specific caspases.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and potential applications. Compared to similar compounds, the bromine substituent may enhance its ability to interact with biological targets, making it a valuable molecule for drug discovery and development.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAOUUZWMEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362369
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381178-19-4
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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